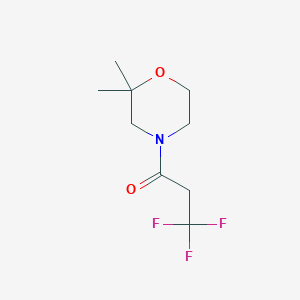

1-(2,2-Dimethylmorpholin-4-yl)-3,3,3-trifluoropropan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

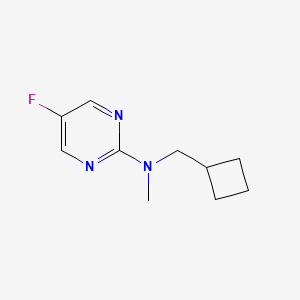

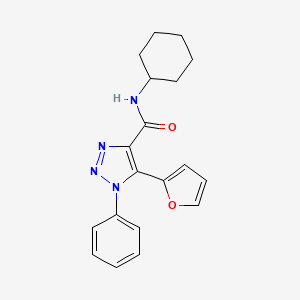

The compound “1-(2,2-Dimethylmorpholin-4-yl)-3,3,3-trifluoropropan-1-one” is an organic molecule that contains a morpholine ring and a trifluoropropanone group. Morpholine is a common motif in many pharmaceuticals and the trifluoropropanone group could potentially impart interesting chemical properties due to the presence of the highly electronegative fluorine atoms .

Molecular Structure Analysis

The molecular structure of this compound would likely show the morpholine ring and the trifluoropropanone group attached at the 1-position . The presence of fluorine atoms could potentially influence the overall polarity and shape of the molecule.Chemical Reactions Analysis

The reactivity of this compound could be influenced by several factors. The electron-withdrawing nature of the trifluoropropanone group could make the carbonyl carbon more susceptible to nucleophilic attack. Additionally, the morpholine ring could potentially participate in a variety of reactions depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of fluorine atoms could increase the compound’s stability and could also influence its boiling and melting points .Applications De Recherche Scientifique

Neurokinin-1 Receptor Antagonism

Research has identified derivatives of the compound as potent, orally active neurokinin-1 (NK1) receptor antagonists. These compounds have shown efficacy in preclinical tests relevant to clinical efficacy in treating emesis and depression, highlighting their therapeutic potential in neuropsychiatric disorder management T. Harrison et al., 2001.

Near-Infrared Luminescence

Ytterbium(III) complexes with β-diketonate ligands have been synthesized and characterized, demonstrating the impact of chain length and fluorination on near-infrared (NIR) luminescence. These findings are crucial for developing materials for optical amplifiers and other photonic applications P. Martín‐Ramos et al., 2013.

Molecular Structure Analysis

A detailed investigation on the molecular structure, vibrational analysis, and thermodynamic properties of a related compound has been conducted. This study utilized various computational methods to predict and analyze the compound's structure, offering insights into its potential applications in material science and molecular engineering H. Medetalibeyoğlu et al., 2019.

Supramolecular Chemistry

New derivatives of triflamide have been synthesized, exploring the dynamic rivalry between different types of chain and cyclic associates across various phase states. This research contributes to the understanding of supramolecular structures and the design of novel molecular assemblies N. Chipanina et al., 2020.

Organic Light-Emitting Diodes (OLEDs)

Facial homoleptic cyclometalated iridium(III) complexes have been studied for their phosphorescence properties, with applications in the development of OLED devices. This research demonstrates the potential of such complexes in improving the efficiency and color purity of OLEDs, contributing to advances in display and lighting technologies A. Tsuboyama et al., 2003.

Mécanisme D'action

The mechanism of action of a compound depends on its intended use. For example, if this compound were to be used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without specific information on the intended use of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(2,2-dimethylmorpholin-4-yl)-3,3,3-trifluoropropan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F3NO2/c1-8(2)6-13(3-4-15-8)7(14)5-9(10,11)12/h3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFLQRCUHZIDNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCO1)C(=O)CC(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2766782.png)

![4-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)phenyl acetate](/img/structure/B2766784.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2766791.png)

![ethyl 2-({2-[(3-fluorophenoxy)methyl]-3-oxo-2,3-dihydro-1H-isoindol-1-yl}oxy)acetate](/img/structure/B2766792.png)

![5-(4-Fluorophenyl)-6-(2-morpholinoethyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2766793.png)